molecular formula C7H5BClF3O2 B069640 2-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 182344-18-9

2-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B069640
M. Wt: 224.37 g/mol
InChI Key: YVMXEHZEYONARR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid involves the method studied for its potential as an important pharmaceutical intermediate. A high-production-and-purity synthetic approach suitable for industrial applications has been developed. The structural verification of the synthesized compound is confirmed through IR, ^1H NMR, and ^13C NMR analysis (Ren Yuan-long, 2007).

Molecular Structure Analysis

Molecular and crystal structures of compounds similar to 2-chloro-5-(trifluoromethyl)phenylboronic acid, such as trifluoromethylphenylboronic acids, have been extensively studied. These studies include characterization by NMR spectroscopy and determination of molecular structures through single crystal XRD methods. The introduction of trifluoromethyl groups influences the acidity and structural properties of these compounds (Agnieszka Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 2-chloro-5-(trifluoromethyl)phenylboronic acid includes its participation in catalytic reactions. For instance, it has been involved in Rh(I)-catalyzed reactions with alkynes leading to the formation of indene derivatives. The regioselectivity of these reactions depends on the steric nature of the substituents on the alkynes, with bulky groups favoring the alpha-position of indenes (Masaki Miyamoto et al., 2008).

Physical Properties Analysis

Detailed physical property analysis of 2-chloro-5-(trifluoromethyl)phenylboronic acid specifically is limited. However, related studies on trifluoromethylphenylboronic acids have revealed insights into their physicochemical properties, including acidity evaluations through spectrophotometric and potentiometric titrations. The physical form and stability, including resistance to protodeboronation, are significant for understanding the handling and application of these compounds in various chemical contexts (Jan T. Gozdalik et al., 2019).

Scientific Research Applications

  • Synthesis as a Pharmaceutical Intermediate : It is studied for its synthesis method, providing a high-production-and-purity synthetic approach for industrial use. The structure of the products has been verified by various spectroscopic methods (Ren Yuan-long, 2007).

  • Catalytic Applications : 2-Chloro-5-(trifluoromethyl)phenylboronic acid is used in catalysis for dehydrative amidation between carboxylic acids and amines. This catalyst is effective for α-dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

  • Ortho-directing Agent in Ruthenium-Catalyzed Aromatic C-H Silylation : It acts as an ortho-directing agent in silylation reactions. This process is used for regioselective silylation in phenylboronic acids with various substituents (H. Ihara, M. Suginome, 2009).

  • Antimicrobial Activity : The compound exhibits interesting antimicrobial properties. It shows moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus (Agnieszka Adamczyk-Woźniak et al., 2020).

  • Electroluminescent Properties in Platinum(II) Complexes : It is used in the synthesis of mono-cyclometalated Pt(II) complexes, which have electroluminescent properties. This is significant for potential applications in optoelectronic devices (A. Ionkin, W. Marshall, Ying Wang, 2005).

  • Reaction with Alkynes to Produce Indenes : In the presence of a Rh(I) complex, it reacts with alkynes to yield indene derivatives. This demonstrates its utility in organic synthesis (Masaki Miyamoto et al., 2008).

  • Use in Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, have applications in diagnostics and therapeutics, particularly in drug delivery systems and biosensors (Tianyu Lan, Qianqian Guo, 2019).

Safety And Hazards

2-Chloro-5-(trifluoromethyl)phenylboronic acid may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXEHZEYONARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382201
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)phenylboronic acid

CAS RN

182344-18-9
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AA Berezin, PA Koutentis - Molbank, 2011 - mdpi.com
8-Bromo-4 H-[1, 2, 4] oxadiazolo [3, 4-c][1, 4] benzoxazin-1-one 1 (NS2028) reacts with [2-chloro-5-(trifluoromethyl) phenyl] boronic acid 2 (2 equiv), Pd (OAc) 2 (10 mol%) and KOAc (4 …
Number of citations: 5 www.mdpi.com
SW Oh, JWE Weiss, PA Kerneghan… - Magnetic …, 2012 - Wiley Online Library
Nine arylboronic acids, seven arylboronic catechol cyclic esters, and two trimeric arylboronic anhydrides (boroxines) are investigated using 11 B solid‐state NMR spectroscopy at three …
H Cao, G Zhu, L Sun, G Chen, X Ma, X Luo… - European Journal of …, 2019 - Elsevier
Isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to α-ketoglutarate, is one of key enzymes in the tricarboxylic acid cycle (TCA). Hotspot mutation at Arg …
Number of citations: 9 www.sciencedirect.com
WD Guerra, RA Rossi, AB Pierini… - The Journal of organic …, 2015 - ACS Publications
An efficient and simple protocol for the preparation of a series of 9H-carbazoles by photostimulated S RN 1 substitution reactions is presented. Substituted 9H-carbazoles were …
Number of citations: 49 pubs.acs.org
YTA Wong, DL Bryce - Annual Reports on NMR Spectroscopy, 2018 - Elsevier
We review the progress made in 11 B solid-state nuclear magnetic resonance (SSNMR) spectroscopy of crystalline materials over the past 20 years, with a focus on the applications of …
Number of citations: 22 www.sciencedirect.com

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